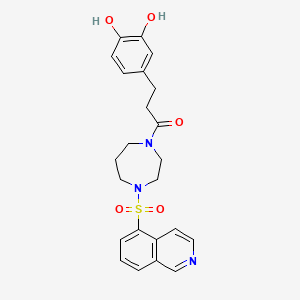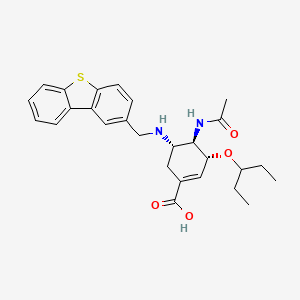
Neuraminidase-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neuraminidase-IN-3 is a compound known for its inhibitory effects on neuraminidase, an enzyme that plays a crucial role in the life cycle of influenza viruses. Neuraminidase facilitates the release of new viral particles from infected cells, making it a key target for antiviral drugs. This compound is part of a class of compounds designed to block this enzyme, thereby preventing the spread of the virus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Neuraminidase-IN-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process often starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance the compound’s inhibitory activity. Common reagents used in these steps include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
Neuraminidase-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to stabilize the compound.
Substitution: Replacement of one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products
The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity or improved pharmacokinetic properties. These derivatives are often tested for their efficacy in inhibiting neuraminidase and preventing viral replication.
Aplicaciones Científicas De Investigación
Neuraminidase-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on viral replication and the development of antiviral therapies.
Medicine: Investigated for its potential as a treatment for influenza and other viral infections.
Industry: Utilized in the development of diagnostic tools and antiviral coatings for medical devices.
Mecanismo De Acción
Neuraminidase-IN-3 exerts its effects by binding to the active site of neuraminidase, thereby blocking its enzymatic activity. This prevents the cleavage of sialic acid residues from glycoproteins and glycolipids on the surface of host cells, which is essential for the release of new viral particles. By inhibiting this process, this compound effectively halts the spread of the virus within the host organism.
Comparación Con Compuestos Similares
Similar Compounds
Neuraminidase-IN-3 is similar to other neuraminidase inhibitors such as oseltamivir and zanamivir. These compounds also target the neuraminidase enzyme and are used to treat influenza infections.
Uniqueness
What sets this compound apart from other inhibitors is its unique chemical structure, which allows for stronger binding affinity and greater specificity for the neuraminidase enzyme. This results in enhanced antiviral activity and potentially fewer side effects compared to other inhibitors.
Conclusion
This compound is a promising compound with significant potential in the fight against influenza and other viral infections. Its unique properties and wide range of applications make it a valuable tool in scientific research and medical treatment. Further studies and development are likely to uncover even more uses for this versatile compound.
Propiedades
Fórmula molecular |
C27H32N2O4S |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
(3R,4R,5S)-4-acetamido-5-(dibenzothiophen-2-ylmethylamino)-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C27H32N2O4S/c1-4-19(5-2)33-23-14-18(27(31)32)13-22(26(23)29-16(3)30)28-15-17-10-11-25-21(12-17)20-8-6-7-9-24(20)34-25/h6-12,14,19,22-23,26,28H,4-5,13,15H2,1-3H3,(H,29,30)(H,31,32)/t22-,23+,26+/m0/s1 |
Clave InChI |
HLHDCHXBXBBXLH-PPJWLVRDSA-N |
SMILES isomérico |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=CC3=C(C=C2)SC4=CC=CC=C43)C(=O)O |
SMILES canónico |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC3=C(C=C2)SC4=CC=CC=C43)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


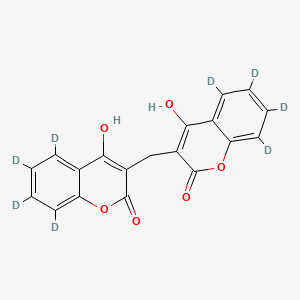
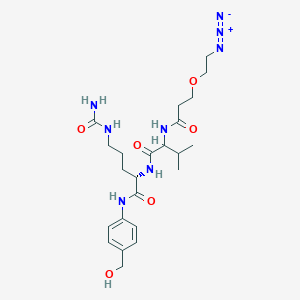
![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12420903.png)
![[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate;[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B12420906.png)
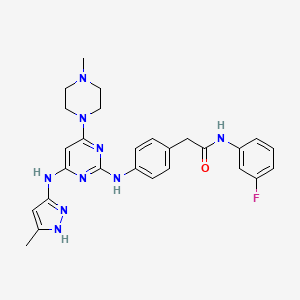
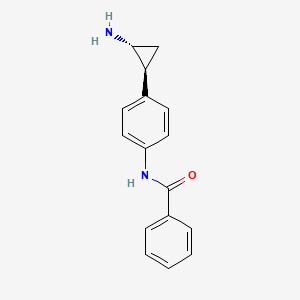
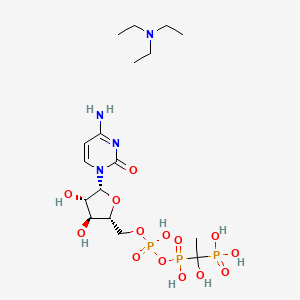
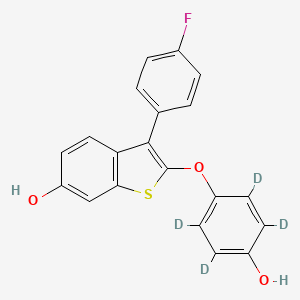
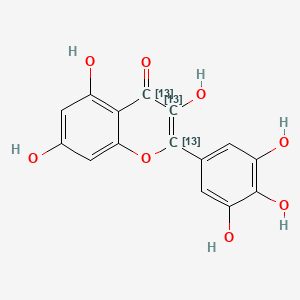
![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)
